3-chloro-N-(3-methoxyphenyl)propanamide

説明

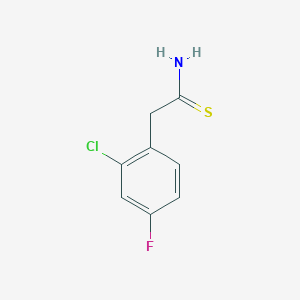

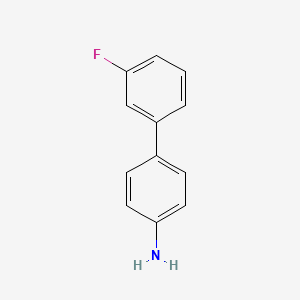

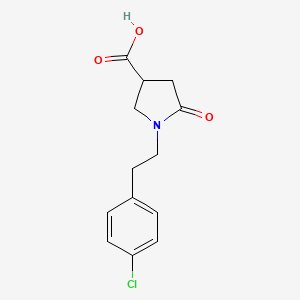

3-chloro-N-(3-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent . It has a molecular weight of 213.66 .

Molecular Structure Analysis

The molecular structure of 3-chloro-N-(3-methoxyphenyl)propanamide is characterized by a C(=O)—N(H)—Car—Car torsion angle of −33.70°, which rules out the presence of resonance spanning the amide as well as the aromatic system .Physical And Chemical Properties Analysis

3-chloro-N-(3-methoxyphenyl)propanamide has a molecular weight of 213.66 . The average mass is 213.661 Da and the monoisotopic mass is 213.055649 Da .科学的研究の応用

Melatonin Receptor Binding

Research indicates that 3-chloro-N-(3-methoxyphenyl)propanamide and similar compounds exhibit notable binding affinities to the melatonin receptor in the chicken brain. The study found that the binding affinity was highest when a 3-chloro derivative was used, suggesting significant implications for understanding melatonin receptor interactions and potential therapeutic applications (Garratt et al., 1996).

Antioxidant and Anticancer Activity

A study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed that some compounds demonstrated antioxidant activity higher than ascorbic acid. Additionally, these compounds showed promising anticancer activity against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, highlighting their potential in medical research and therapy (Tumosienė et al., 2020).

Lipoxygenase Inhibition

Compounds closely related to 3-chloro-N-(3-methoxyphenyl)propanamide have been synthesized and tested for their lipoxygenase inhibitory activities. These compounds showed moderately good activities compared to the standard Baicalein, indicating their potential use in treating inflammatory conditions and as a basis for drug discovery (Aziz‐ur‐Rehman et al., 2016).

Herbicidal Activity

In agricultural research, derivatives of similar compounds have demonstrated effective herbicidal activities. This suggests the potential application of 3-chloro-N-(3-methoxyphenyl)propanamide in developing new herbicides, contributing to agricultural efficiency and pest management (Liu et al., 2007).

Antinociceptive Activity

Research has shown that derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide exhibit significant antinociceptive (pain-relieving) activities. This finding is crucial for the development of new pain management therapies, especially in conditions where traditional painkillers are ineffective or cause adverse effects (Doğruer et al., 2000).

Anxiolytic-like Effect

A study on (S)-WAY 100135, a compound structurally related to 3-chloro-N-(3-methoxyphenyl)propanamide, demonstrated anxiolytic-like effects in a murine model. This suggests potential applications in developing treatments for anxiety disorders (Rodgers & Cole, 1994).

Antioxidative

Properties in FoodsCompounds similar to 3-chloro-N-(3-methoxyphenyl)propanamide isolated from berries have shown antioxidative properties, which could be beneficial in food preservation and in enhancing the nutritional value of food products. This research paves the way for the application of such compounds in the food industry for improving food quality and shelf life (Kikuzaki et al., 1999).

Immunosuppressive Activities

N-aryl-3-(indol-3-yl)propanamides, structurally related to 3-chloro-N-(3-methoxyphenyl)propanamide, have been synthesized and evaluated for their immunosuppressive activities. This research is significant for developing new treatments for autoimmune diseases and in managing organ transplant rejections (Giraud et al., 2010).

Nematicidal Activity

Studies on derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide have shown effective nematicidal activity, which could be utilized in the development of new agricultural chemicals to control nematode pests, thereby improving crop yields and quality (Kumari et al., 2014).

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide has led to the discovery of compounds with potent antimicrobial activity. This finding is crucial for the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance (Zala et al., 2015).

Photocleavage Reactions

Research on monothioimides, including compounds related to 3-chloro-N-(3-methoxyphenyl)propanamide, has provided insights into their photochemistry and crystal structures. These findings have implications for developing new photoresponsive materials and understanding light-induced chemical reactions (Fu et al., 1998).

Chymotrypsin Inhibitory Activity

A study on compounds extracted from Jolyna laminarioides, including derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide, showed chymotrypsin inhibitory activity. This research is important in understanding protein-protein interactions and developing enzyme inhibitors for therapeutic purposes (Atta-ur-rahman et al., 1997).

Enhancing Solid-State Emission

Postfunctionalization of poly(3-hexylthiophene) with derivatives of 3-chloro-N-(3-methoxyphenyl)propanamide has been studied to enhance solid-state emission. This research has applications in developing new materials for optoelectronic devices (Li et al., 2002).

特性

IUPAC Name |

3-chloro-N-(3-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(7-9)12-10(13)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTGURLLHGYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382940 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-methoxyphenyl)propanamide | |

CAS RN |

21261-76-7 | |

| Record name | 3-chloro-N-(3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)